molecular formula C11H6N2O3 B8743078 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione CAS No. 111236-40-9

1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B8743078
CAS No.: 111236-40-9
M. Wt: 214.18 g/mol
InChI Key: LWZKCXLVVVFGSC-UHFFFAOYSA-N
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Description

1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione is a chemical compound that features a pyrrole ring with two ketone groups and a phenyl cyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with an appropriate amine to form the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl cyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the phenyl cyanate group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s reactive groups can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity and function.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and phenyl cyanates. Compared to these compounds, 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:

Properties

CAS No.

111236-40-9

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

[3-(2,5-dioxopyrrol-1-yl)phenyl] cyanate

InChI

InChI=1S/C11H6N2O3/c12-7-16-9-3-1-2-8(6-9)13-10(14)4-5-11(13)15/h1-6H

InChI Key

LWZKCXLVVVFGSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC#N)N2C(=O)C=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 34.05 gram portion of N-(3-hydroxyphenyl)maleimide (0.18 mole), 20.02 grams of cyanogen bromide (0.189 mole) and 300 milliliters of acetone were added to a reactor and maintained under a nitrogen atmosphere with stirring. The stirred solution was cooled to -10° C. then 18.31 grams of triethylamine (0.1809 mole) was added to the reactor over a fifteen minute (900 s) period and so as to maintain the reaction temperature at -5° to -4° C. After completion of the triethylamine addition, the reactor was maintained at -5° to -3° C. for an additional thirty minutes (1800 s), followed by addition of the reactor contents to 1500 milliliters of deionized water. After five minutes (300 s), the water and product mixture was multiply extracted with three 100 milliliter volumes of methylene chloride. The combined methylene chloride extract was washed with 500 milliliters of 0.05 percent aqueous hydrochloric acid followed by washing with 500 milliliters of deionized water then drying over anhydrous sodium sulfate. The dry methylene chloride extract was filtered and solvent removed by rotary evaporation under vacuum for 60 minutes at 60° C. 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl cyanate (34.25 grams) was recovered in 88.9 percent yield as a light tan colored powder. Infrared spectrophotometric analysis of a film sample of the product confirmed the product structure (disappearance of phenolic hydroxyl absorbance, appearance of cyanate absorbance at 2232 and 2274 cm-1, maintenance of maleimide carbonyl absorbance at 1714 cm-1).
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
18.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

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